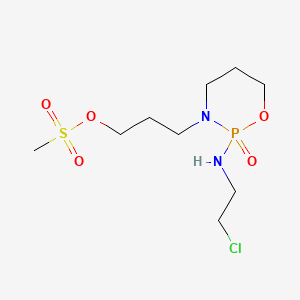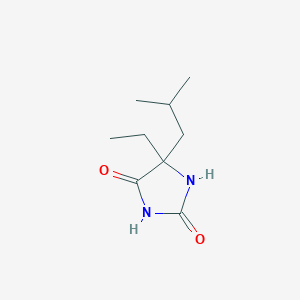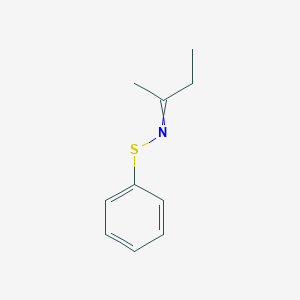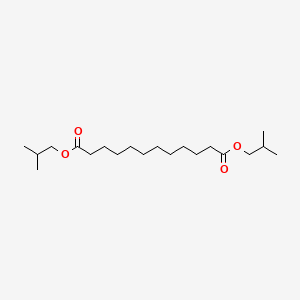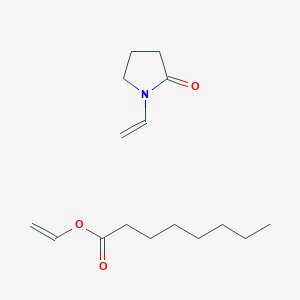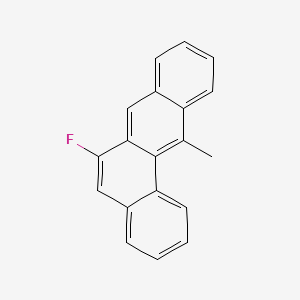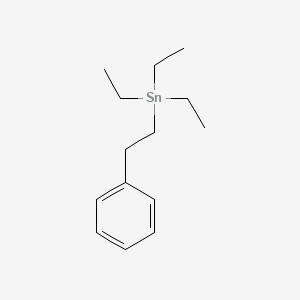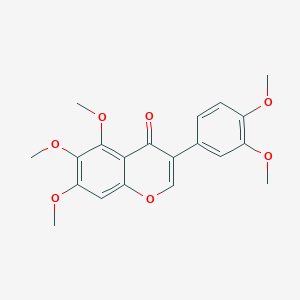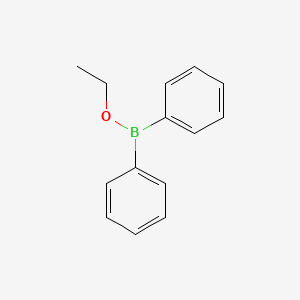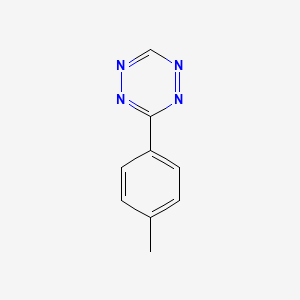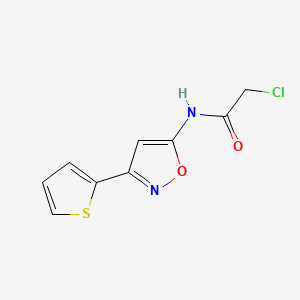
Acetamide, 2-chloro-N-(3-(2-thienyl)-5-isoxazolyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, 2-chloro-N-(3-(2-thienyl)-5-isoxazolyl)- is a complex organic compound that features a unique combination of functional groups, including an acetamide, a chloro group, a thienyl ring, and an isoxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-chloro-N-(3-(2-thienyl)-5-isoxazolyl)- typically involves multi-step organic reactions. One common method starts with the preparation of the isoxazole ring, followed by the introduction of the thienyl group and the chloroacetamide moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Acetamide, 2-chloro-N-(3-(2-thienyl)-5-isoxazolyl)- can undergo various chemical reactions, including:
Oxidation: The thienyl ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated acetamide derivatives.
Substitution: Various substituted acetamide derivatives depending on the nucleophile used.
科学的研究の応用
Acetamide, 2-chloro-N-(3-(2-thienyl)-5-isoxazolyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of Acetamide, 2-chloro-N-(3-(2-thienyl)-5-isoxazolyl)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the isoxazole and thienyl rings can facilitate binding to target proteins, while the chloro group can participate in covalent modifications.
類似化合物との比較
Similar Compounds
- Acetamide, 2-chloro-N-(3-cyano-4,5-dimethyl-2-thienyl)-
- Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-[(3-methoxy-2-thienyl)methyl]-
Uniqueness
Acetamide, 2-chloro-N-(3-(2-thienyl)-5-isoxazolyl)- is unique due to the presence of both the isoxazole and thienyl rings, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of Acetamide, 2-chloro-N-(3-(2-thienyl)-5-isoxazolyl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
37853-07-9 |
|---|---|
分子式 |
C9H7ClN2O2S |
分子量 |
242.68 g/mol |
IUPAC名 |
2-chloro-N-(3-thiophen-2-yl-1,2-oxazol-5-yl)acetamide |
InChI |
InChI=1S/C9H7ClN2O2S/c10-5-8(13)11-9-4-6(12-14-9)7-2-1-3-15-7/h1-4H,5H2,(H,11,13) |
InChIキー |
WBEIEJAUBKNVKG-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)C2=NOC(=C2)NC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


